molecular formula C11H22N2O2 B13220715 Piperidin-2-ylmethyl butylcarbamate

Piperidin-2-ylmethyl butylcarbamate

Cat. No.: B13220715
M. Wt: 214.30 g/mol
InChI Key: OPJYTHMLEBRDOX-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl butylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-2-ylmethyl butylcarbamate, often involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method provides good yields, easy work-ups, and short reaction times . Another approach involves the radical cyclization of substituted aza-bromoenoates, which enhances diastereoselectivity using tris(trimethylsilyl)silane instead of tributyltin hydride .

Industrial Production Methods

Industrial production of piperidine derivatives typically involves large-scale multi-component reactions using ionic liquids as catalysts. These processes are designed to be environmentally friendly, with high thermal and chemical stability, low vapor pressure, and non-flammability .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl butylcarbamate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Piperidin-2-ylmethyl butylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl butylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

piperidin-2-ylmethyl N-butylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3,(H,13,14)

InChI Key

OPJYTHMLEBRDOX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCC1CCCCN1

Origin of Product

United States

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